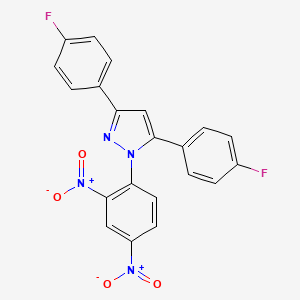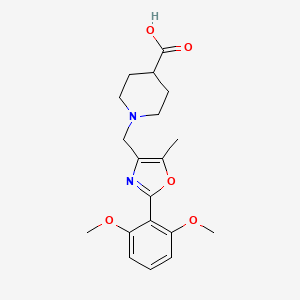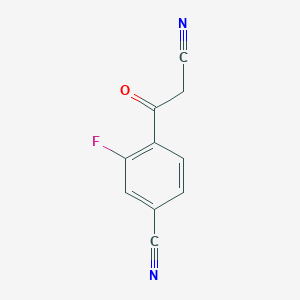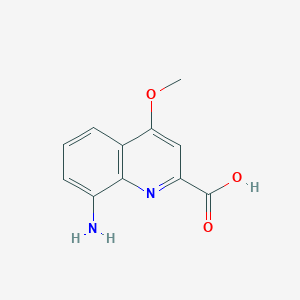
8-Amino-4-methoxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-4-methoxyquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are widely recognized for their biological activities and have been extensively studied for their potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-methoxyquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce various functional groups onto the quinoline ring . Green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
8-Amino-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
8-Amino-4-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Amino-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of nucleic acids by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV . This leads to the disruption of bacterial DNA replication and ultimately cell death .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its iron-chelating properties and used in various biological applications.
Xanthurenic acid: A derivative of quinoline-2-carboxylic acid found in insects and known for its role in the life cycle of malaria parasites.
Quinolobactin: A siderophore produced by Pseudomonas fluorescens with applications in microbial studies.
Uniqueness
8-Amino-4-methoxyquinoline-2-carboxylic acid stands out due to its unique combination of amino and methoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
8-amino-4-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,12H2,1H3,(H,14,15) |
InChIキー |
ZCHGSDINVYUJNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1C=CC=C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


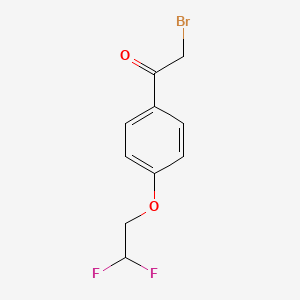
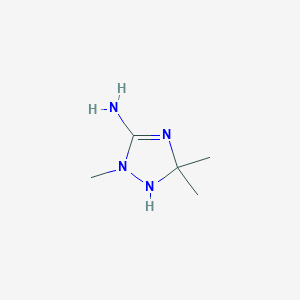
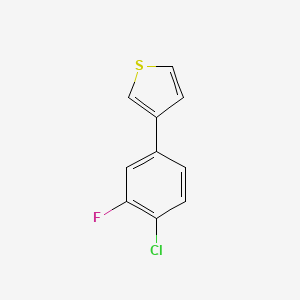
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

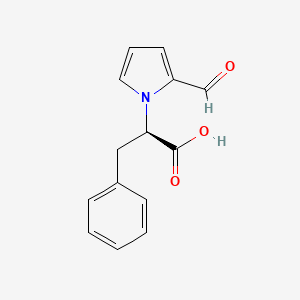
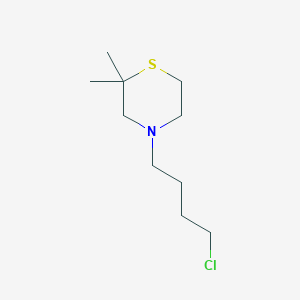

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
